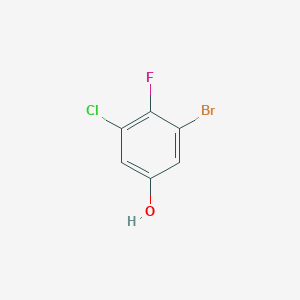

3-Bromo-5-Chloro-4-fluorophenol

説明

3-Bromo-5-Chloro-4-fluorophenol is a phenolic organic compound . It has a molecular weight of 225.44 . The IUPAC name for this compound is 3-bromo-5-chloro-4-fluorophenol .

Synthesis Analysis

The synthesis of 3-Bromo-5-Chloro-4-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis

The molecular formula of 3-Bromo-5-Chloro-4-fluorophenol is C6H3BrClFO . The average mass is 225.443 Da and the monoisotopic mass is 223.903976 Da .Chemical Reactions Analysis

The three functional groups of 3-Bromo-5-Chloro-4-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis

3-Bromo-5-Chloro-4-fluorophenol is a solid at room temperature . The storage temperature is recommended to be between 2-8°C .科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Bromo-5-Chloro-4-fluorophenol: is a valuable building block in the synthesis of APIs due to its reactive functional groups. The bromo and chloro groups are particularly suited for metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic molecules. The fluorine atom can enhance the binding affinity of the APIs to their targets, potentially increasing the efficacy of the drugs .

Development of Anticancer Agents

This compound has been utilized in the synthesis of diaryl guanidinium derivatives, which show promise as anticancer agents. These derivatives have demonstrated inhibitory activity against certain cancer cell lines, such as the human promyelocytic leukemia (HL-60) cell line, indicating potential therapeutic applications in oncology .

Safety and Hazards

作用機序

Target of Action

3-Bromo-5-Chloro-4-fluorophenol is a phenol derivative that contains bromide, chloride, and fluoride functional groups . The compound’s primary targets are likely to be proteins or enzymes that interact with these functional groups. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions .

Mode of Action

The three functional groups of 3-Bromo-5-Chloro-4-fluorophenol exhibit distinct reactivity . The bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

For instance, its participation in cross-coupling reactions could lead to the formation of new carbon-carbon bonds, potentially affecting the synthesis of various biomolecules .

Result of Action

The molecular and cellular effects of 3-Bromo-5-Chloro-4-fluorophenol’s action would depend on its specific targets and the nature of its interactions with them. For example, if it targets an enzyme involved in a critical cellular process, its action could have significant effects on cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Bromo-5-Chloro-4-fluorophenol. For instance, certain conditions might favor the reactions it undergoes, enhancing its activity .

特性

IUPAC Name |

3-bromo-5-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLPEACXXWQZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-Chloro-4-fluorophenol | |

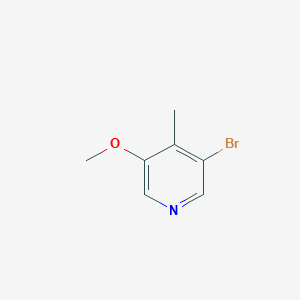

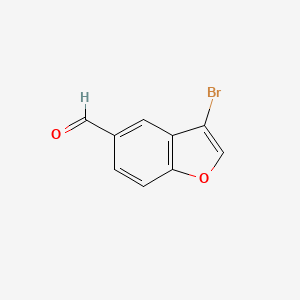

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)